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Compound of Interest

Compound Name: PDZ1i

Cat. No.: B10861142

Post-synaptic density-95, disks-large, and zonula occludens-1 (PDZ) domains are highly
conserved protein-protein interaction modules crucial for the assembly of signaling complexes.
[1][2][3] These domains, typically 80-90 amino acids in length, recognize and bind to specific
short peptide motifs, most commonly found at the C-terminus of target proteins.[1][2] By acting
as molecular scaffolds, PDZ-containing proteins play a pivotal role in cellular processes such
as signal transduction, cell polarity, and protein trafficking.

MDA-9/Syntenin is a scaffolding protein that contains two tandem PDZ domains, PDZ1 and
PDZ2. It is implicated in various tumorigenic pathways, making it a therapeutic target. The
small molecule inhibitor, PDZ1i (also known as 113B7), was developed through fragment-
based drug design and NMR screening to selectively target the PDZ1 domain of MDA-
9/Syntenin. PDZ1i has been shown to effectively inhibit cancer cell invasion and metastasis in
various models, including glioblastoma, prostate cancer, and breast cancer.

Quantitative Data on PDZ1i and Related Inhibitors

The binding affinity and inhibitory concentration of PDZ1i and other relevant molecules
targeting the PDZ domains of MDA-9/Syntenin have been characterized using various
biophysical techniques. A summary of these quantitative data is presented below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10861142?utm_src=pdf-interest
https://journals.biologists.com/jcs/article/114/18/3219/34845/Mechanism-and-role-of-PDZ-domains-in-signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185565/
https://www.researchgate.net/publication/11757762_Mechanism_and_role_of_PDZ_domains_in_signaling_complex_assembly
https://journals.biologists.com/jcs/article/114/18/3219/34845/Mechanism-and-role-of-PDZ-domains-in-signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185565/
https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/product/b10861142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Binding
Target . L
Compound . Technique Affinity (Kd) / Reference
Domain(s)
IC50
) MDA-9/Syntenin -
PDZ1i Not Specified 21 uM
PDZz1
) MDA-9/Syntenin »
PDZ1i Not Specified Kd =23 uM
PDZ1
) Microscale
IVMT-Rx-3 MDA-9/Syntenin )
o Thermophoresis Kd =63+ 11 uM
(PDZ1i/2i) PDZ1 & PDZ2
(MST)
FITC-labeled MDA-9/Syntenin Fluorescence

_ o 0.094 mM
TNEFYF peptide  PDZ1 Depolarization
FITC-labeled MDA-9/Syntenin Fluorescence
_ o 0.29 mM
TNEFYF peptide  PDZ2 Depolarization
MDA-9/Syntenin -
PI1A Competitive FP 0.17 mM
PDZ1
MDA-9/Syntenin B
PI2A Competitive FP 0.51 mMm
PDZz2
Optimized _
o ) MDA-9/Syntenin -
Dimeric Peptide Not Specified KD =0.21 uM

13-13

Tandem PDZ

Mechanism of Action and Signaling Pathways

PDZ1i selectively binds to the PDZ1 domain of MDA-9/Syntenin, disrupting its ability to interact

with downstream signaling partners. This inhibition has been shown to impact several critical

cancer-related signaling pathways. By blocking these interactions, PDZ1i effectively

counteracts signaling from key players like c-Src, Focal Adhesion Kinase (FAK), and Epidermal

Growth Factor Receptor (EGFR). This leads to the deactivation of downstream effectors such

as NF-kB and STATS3, culminating in the reduced expression of metastatic genes, including
Matrix Metalloproteinases MMP-2 and MMP-9, and the cytokine IL-1[3.
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Caption: PDZ1i inhibits MDA-9/Syntenin's PDZ1 domain, blocking pro-metastatic signaling.

Experimental Protocols

The interaction between PDZ1i and the PDZ1 domain can be characterized by several key
biophysical and cell-based assays.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure molecular binding events. It is particularly
useful for screening inhibitors in a competitive binding format.

Objective: To determine the binding affinity (Ki) of PDZ1i for the PDZ1 domain by competing
against a fluorescently labeled peptide ligand.

Protocol:

+ Reagent Preparation:
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o Prepare a stock solution of purified recombinant MDA-9/Syntenin PDZ1 domain protein in
a suitable buffer (e.g., PBS, pH 7.4).

o Prepare a stock solution of a high-affinity, fluorescently labeled peptide ligand known to
bind the PDZ1 domain (e.g., FITC-TNEFYF).

o Prepare serial dilutions of the unlabeled inhibitor, PDZ1i.

e Assay Setup:

o In a 96-well or 384-well black microplate, add a fixed concentration of the PDZ1 domain
and the fluorescent peptide. The concentration of the PDZ1 domain should be close to the
Kd of the fluorescent peptide interaction.

o Add the serially diluted PDZ1i to the wells. Include controls with no inhibitor (maximum
polarization) and no protein (minimum polarization).

o Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach
binding equilibrium.

o Data Acquisition:

o Measure the fluorescence polarization using a plate reader equipped with appropriate
excitation and emission filters for the fluorophore.

» Data Analysis:
o Plot the measured polarization values against the logarithm of the PDZ1i concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can
then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Fluorescence Polarization
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Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing
kinetic data (kon, koff) and binding affinity (KD).

Objective: To determine the association and dissociation rate constants for the PDZ1i-PDZ1
interaction.

Protocol:

o Chip Preparation and Ligand Immobilization:
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o Select a suitable sensor chip (e.g., CM5).

o Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide
(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o Immobilize the purified PDZ1 domain protein onto the activated surface via amine coupling
to a target density (e.g., 3000-5000 RU).

o Deactivate any remaining active esters using ethanolamine.

e Analyte Binding:
o Prepare a series of dilutions of PDZ1i (the analyte) in running buffer (e.g., HBS-EP+).

o Inject the PDZ1i solutions sequentially over the sensor surface at a constant flow rate,
starting with the lowest concentration.

o Monitor the change in response units (RU) in real-time to observe the association phase.
e Dissociation and Regeneration:

o After each injection, switch back to running buffer to monitor the dissociation of PDZ1i
from the immobilized PDZ1 domain.

o If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining
bound analyte before the next injection.

o Data Analysis:

o Subtract the response from a reference flow cell to correct for bulk refractive index
changes.

o Globally fit the association and dissociation curves from all analyte concentrations to a
suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium
dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)
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ITC directly measures the heat released or absorbed during a binding event, allowing for the
determination of all thermodynamic parameters of the interaction (KD, AH, AS, and
stoichiometry n) in a single experiment.

Objective: To provide a complete thermodynamic profile of the PDZ1i-PDZ1 interaction.
Protocol:
e Sample Preparation:

o Thoroughly dialyze both the purified PDZ1 domain protein and the PDZ1i inhibitor into the
same buffer to minimize heats of dilution.

o Accurately determine the concentrations of both solutions.
o Degas both solutions immediately before the experiment.
o Experiment Setup:
o Load the PDZ1 domain solution (typically 10 uM) into the sample cell of the calorimeter.

o Load the PDZ1i solution (typically 10-20 times the protein concentration, e.g., 100 uM) into
the injection syringe.

o Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
e Titration:

o Perform a series of small, sequential injections (e.g., 2 pL) of the PDZ1i solution into the
sample cell containing the PDZ1 domain.

o Record the heat change after each injection. As the protein becomes saturated with the
ligand, the magnitude of the heat change will decrease.

o Data Analysis:

o Integrate the heat flow peaks for each injection to determine the heat change per mole of
injectant.
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o Plot the heat change against the molar ratio of PDZ1i to PDZ1 domain.

o Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic
parameters: KD (or KA), AH, and the stoichiometry (n).

Cell-Based Invasion Assay

Cell-based assays are essential for evaluating the functional consequences of inhibiting the
PDZ1i-PDZ1 interaction in a biological context. The Matrigel invasion assay is commonly used
to assess the invasive potential of cancer cells.

Objective: To determine the effect of PDZ1i on the invasive capability of cancer cells that
overexpress MDA-9/Syntenin.

Protocol:
e Cell Culture:

o Culture a relevant cancer cell line (e.qg., glioblastoma T98G or U87 cells) known to express
high levels of MDA-9/Syntenin.

e Assay Preparation:

o Use Transwell inserts with a porous membrane (e.g., 8 um pores) coated with a layer of
Matrigel, a reconstituted basement membrane matrix.

o Pre-treat the cells with PDZ1i or a vehicle control (e.g., DMSO) for a specified duration.

e Invasion Assay:

[e]

Harvest the pre-treated cells and resuspend them in a serum-free medium.

o

Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.

[¢]

Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine
serum (FBS).

[¢]

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
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e Quantification:
o After incubation, remove the non-invading cells from the top surface of the membrane.

o Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal

violet).
o Count the number of stained cells in several random fields under a microscope.
e Data Analysis:

o Compare the number of invading cells in the PDZ1i-treated group to the vehicle control
group to determine the percentage of inhibition of invasion.

Logical Flow of PDZ1i Action
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Caption: Logical cascade from PDZ1i binding to its anti-metastatic cellular effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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